molecular formula C7H5F11O B3048910 1H,1H,2H,2H-Perfluoroheptan-1-ol CAS No. 185689-57-0

1H,1H,2H,2H-Perfluoroheptan-1-ol

Cat. No.: B3048910
CAS No.: 185689-57-0
M. Wt: 314.1 g/mol
InChI Key: NPOAVCPGPRUNOX-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluoroheptan-1-ol is a fluorinated alcohol with the molecular formula C7H5F11O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is part of the broader class of perfluoroalkyl alcohols, known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoroheptan-1-ol can be synthesized through various methods. One common approach involves the reaction of perfluoroalkyl iodides with alcohols under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using specialized equipment. The process may include steps such as distillation and purification to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluoroheptan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H,1H,2H,2H-Perfluoroheptan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H,1H,2H,2H-Perfluoroheptan-1-ol stands out due to its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its unique structure allows for specific interactions in chemical and biological systems, which are not as pronounced in its analogs .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F11O/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h19H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOAVCPGPRUNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11CH2CH2OH, C7H5F11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471144
Record name 5:2 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185689-57-0
Record name 5:2 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H,1H,2H,2H-Perfluoroheptan-1-ol
Reactant of Route 6
1H,1H,2H,2H-Perfluoroheptan-1-ol

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